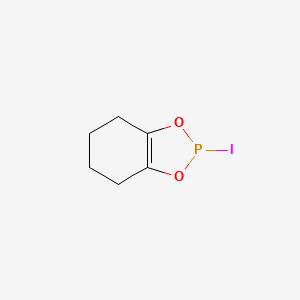
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C6H8IO2P. This compound is characterized by the presence of an iodine atom and a benzodioxaphosphole ring system, which is a heterocyclic structure containing both oxygen and phosphorus atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the iodination of a precursor compound containing the benzodioxaphosphole ring. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxaphosphole, while oxidation with potassium permanganate can introduce hydroxyl groups or carboxyl groups.
Scientific Research Applications
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets, such as enzymes or receptors, through its iodine and phosphorus atoms. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-1,3,2-benzodioxaphosphole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole:
Uniqueness
The presence of the iodine atom in 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole imparts unique reactivity and properties, making it particularly useful in specific synthetic and research applications. Its ability to undergo a wide range of chemical reactions and its potential as a versatile building block distinguish it from other similar compounds.
Properties
CAS No. |
89784-10-1 |
|---|---|
Molecular Formula |
C6H8IO2P |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
2-iodo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H8IO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
InChI Key |
BSSAQZCJGXFFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)OP(O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















